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Introduction and Scientific Rationale

The mitogen-activated protein kinase (MAPK) pathway is a crucial signaling cascade that drives cellular

proliferation and is frequently activated in various cancers. Targeting this pathway with single-agent

therapies often leads to drug resistance due to the plasticity of intracellular signaling and adaptive feedback

loops. A key mechanism of this adaptive resistance is the activation of Focal Adhesion Kinase (FAK). The

simultaneous inhibition of the MAPK pathway and FAK presents a promising strategy to overcome this

resistance and provide more durable anticancer responses [1].

Avutometinib is a novel RAF–MEK clamp that not only inhibits MEK kinase activity but also uniquely

blocks the ability of RAF (ARAF, BRAF, and CRAF) to phosphorylate MEK. Defactinib is a potent FAK

inhibitor. Preclinical data across various models, including high-grade endometrial cancer, demonstrated that

the combination is synergistic, leading to superior tumor growth inhibition compared to either agent alone

[1] [2]. The phase 1 FRAME trial (NCT03875820) was designed to translate this preclinical rationale into a

clinical setting, establishing the safety, tolerability, and recommended phase 2 dose (RP2D) for the

combination [1].

Phase 1 Study Design and Protocol
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The FRAME study was an open-label, first-in-human trial designed to assess the safety, pharmacokinetics,

pharmacodynamics, and preliminary efficacy of the avutometinib and defactinib combination.

Trial Design Overview

The study followed a modified 3 + 3 dose escalation pattern, with the primary objective of determining the

maximum tolerated dose (MTD) and the recommended phase 2 dose (RP2D) [1].

Table 1: Key Elements of the FRAME Trial Protocol

Protocol Element Description

ClinicalTrials.gov
ID

NCT03875820 [1]

Study Design Open-label, Phase 1 [1]

Dose Escalation Modified 3 + 3 design [1]

Primary Endpoint Safety, tolerability, and RP2D determination [1]

Patient Population Patients with advanced solid tumors, including LGSOC, KRAS-mutated NSCLC,
CRC, and pancreatic cancer [1]

Key Eligibility Advanced solid tumors; MAPK pathway-driven cancers; prior treatment lines
median: 3 (range 1-10) [1]

Dose Escalation Schema and RP2D Determination

The dose escalation proceeded through several cohorts to find the optimal dosing schedule and manage

overlapping toxicities. The intermittent dosing schedule was critical for improving the tolerability of the

combination [1].

The diagram below illustrates the dose escalation workflow and outcome that led to the final RP2D:
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Study Start

Cohort 1 (n=3)
A: 3.2 mg 2x/wk
D: 200 mg BID

(3 weeks on/1 off)

DLTs?

Cohort 2a (n=6)
A: 4.0 mg 2x/wk
D: 200 mg BID

0 DLTs

Cohort 2b (n=3)
A: 3.2 mg 2x/wk
D: 400 mg BID

0 DLTs

Chronic Gr 2 Rash
& PK/PD Analysis

2 DLTs

RP2D Established
Cohort 1 Dosing

Dose Level 1
Active & Tolerable

Click to download full resolution via product page

The final Recommended Phase 2 Dose (RP2D) and schedule for a 28-day cycle was established as:
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Avutometinib: 3.2 mg once daily, administered twice weekly (e.g., Monday/Thursday or

Tuesday/Friday) [1].
Defactinib: 200 mg twice daily, administered seven days a week [1].

Schedule: Both drugs are given on a 3 weeks 'on' / 1 week 'off' basis [1].

Key Experimental Methodologies

This section details the core methodologies used in the FRAME trial to assess safety, pharmacokinetics, and

pharmacodynamics.

Safety and Tolerability Assessment

Patient safety was monitored continuously throughout the study. Adverse events (AEs) were graded

according to the Common Terminology Criteria for Adverse Events (CTCAE). Dose-limiting toxicities

(DLTs) were specifically assessed during the first treatment cycle. A Bayesian analysis was subsequently

performed on the DLT rate at the RP2D to refine the safety profile [1].

Pharmacokinetic (PK) Protocol

Blood samples for pharmacokinetic analysis were collected during Cycle 1 (on day 8 or day 15) over a 48-

hour period following avutometinib administration. Key PK parameters calculated included:

AUC (Area Under the Curve): Measure of total drug exposure.

C~max~ (Maximum Plasma Concentration): Peak concentration of the drug in plasma.
The geometric mean and coefficient of variation (CV) were determined for both avutometinib and

defactinib at the RP2D [1].

Pharmacodynamic (PD) and Biomarker Analysis

To demonstrate target engagement and pathway modulation, paired tumor biopsies were collected from a

subset of patients at three time points:

Pre-treatment (baseline)
Post a single dose of avutometinib (run-in dose)
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Post a combination therapy dose Biopsy samples were analyzed using Western blot assays to

evaluate changes in levels of phosphorylated MEK (p-MEK), phosphorylated ERK (p-ERK), and
phosphorylated FAK (p-FAK) [1] [2].

Results and Data Summary

Safety and Tolerability Profile

The combination therapy demonstrated a manageable safety profile. The most common adverse events were

predominantly low-grade and reversible with dose modifications.

Table 2: Most Common Adverse Events (Occurring in ≥10% of Patients) in the FRAME Trial [1]

Adverse Event All Grades (%) Grade 3-4 (%)

Rash 90% 8%

Creatine Phosphokinase (CPK) Elevation 56% 9%

Aspartate Aminotransferase (AST) Elevation 43% 1%

Hyperbilirubinemia 38% 2%

Diarrhea 38% 1%

Pharmacokinetic Data

The PK parameters at the RP2D indicated that drug exposure was within a pharmacodynamically active

range. The data suggested no obvious drug-drug interaction between avutometinib and defactinib.

Table 3: Pharmacokinetic Parameters at the Recommended Phase 2 Dose (RP2D) [1]
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Drug Parameter Geometric Mean (Coefficient of Variation)

Avutometinib AUC (0-48 hr) 11,463 h·ng⁻¹·ml⁻¹ (CV 37%)

C~max~ 342 ng/ml (CV 34%)

Defactinib AUC (0-12 hr) 2,099 h·ng⁻¹·ml⁻¹ (CV 102%)

C~max~ 273 ng/ml (CV 80%)

Efficacy Outcomes

The trial demonstrated significant clinical activity, particularly in patients with Low-Grade Serous Ovarian

Cancer (LGSOC), a tumor type known to be relatively resistant to chemotherapy.

Table 4: Efficacy Results in Low-Grade Serous Ovarian Cancer (LGSOC) Patients [1] [3]

Patient Subgroup
Objective Response Rate
(ORR)

Median Progression-Free Survival
(mPFS)

All LGSOC (n=26) 42.3% (11/26) 20.1 months

KRAS-Mutated LGSOC (n=12) 58.3% (7/12) 30.8 months

KRAS Wild-Type LGSOC
(n=12)

33.3% (4/12) 8.9 months

Prior MEK Inhibitor Exposure
(n=11)

27.3% (3/11) Not Reported

Mechanism of Action and Pathway Diagram

The therapeutic strategy is based on the simultaneous inhibition of two key signaling nodes to prevent

adaptive resistance.

Smolecule
Technique Innovation & Translatability

Specifications & Pricing

© 2026 Smolecule. All rights reserved. 6 / 9 Tech Support

https://www.nature.com/articles/s41591-025-03763-y
https://investor.verastem.com/news-releases/news-release-details/verastem-oncology-announces-nature-medicine-publication-results
https://www.smolecule.com/products/s548797?utm_src=pdf-header-pricing
https://www.smolecule.com/contact?utm_src=pdf-footer


Oncogenic Signal
(e.g., KRAS, BRAF)

RAF (ARAF, BRAF, CRAF)

MEK

 Phosphorylates

ERK

Cell Proliferation
& Survival Focal Adhesion Kinase (FAK)

 Activates
(Feedback)

Adaptive
Resistance

 Drives

Avutometinib
(RAF/MEK Clamp)

 Inhibits & Forms
Inactive Complex

 Inhibits

Defactinib
(FAK Inhibitor)

 Inhibits

Click to download full resolution via product page

As illustrated, avutometinib acts as a RAF/MEK clamp, simultaneously inhibiting MEK activity and

preventing RAF from phosphorylating MEK. This dual action provides a more complete blockade of the

MAPK pathway. However, MAPK pathway inhibition can trigger a feedback loop that activates FAK, a key

mediator of drug resistance. Defactinib blocks this FAK-mediated escape route, making the combination

more effective than either agent alone [1] [2] [3].
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Conclusion and Application

The phase 1 FRAME trial successfully established the RP2D for the avutometinib and defactinib

combination, demonstrating a manageable safety profile and compelling anti-tumor activity, particularly in

LGSOC. The innovative intermittent dosing schedule was key to managing toxicity while maintaining

efficacy. These results formed the basis for further clinical development and the subsequent FDA approval of

this combination for KRAS-mutated recurrent LGSOC [3].

The protocols and data summarized in these application notes provide a template for researchers

investigating combination therapies targeting the MAPK pathway and associated resistance mechanisms. The

methodologies for dose escalation, safety monitoring, and integrated PK/PD analysis can be adapted for

similar oncology drug development programs.

Need Custom Synthesis?

Email: info@smolecule.com or Request Quote Online.

References

1. Defactinib with avutometinib in patients with solid tumors [nature.com]

2. Preclinical evaluation of avutometinib and defactinib in high ... [pmc.ncbi.nlm.nih.gov]

3. Press Release - Verastem, Inc. [investor.verastem.com]

To cite this document: Smolecule. [Application Notes & Protocols: Avutometinib and Defactinib Phase

1 Dose Escalation]. Smolecule, [2026]. [Online PDF]. Available at:

[https://www.smolecule.com/products/b548797#avutometinib-dose-escalation-phase-1-study]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for

diagnostic or therapeutic procedures. While Smolecule strives to provide accurate protocols, we make no

warranties, express or implied, regarding the fitness of this product for every specific experimental setup.
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Technical Support:The protocols provided are for reference purposes. Unsure if this reagent suits your

experiment? [Contact our Ph.D. Support Team for a compatibility check]
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